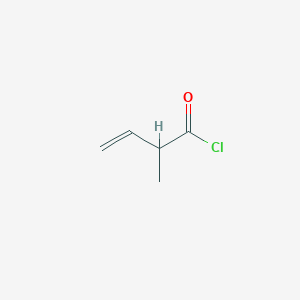

2-Methylbut-3-enoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .

Case Study 1: Synthesis of Amides

A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.

Case Study 2: Factor Xa Inhibitors

Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .

化学反応の分析

Nucleophilic Acyl Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, water) to form amides, esters, or carboxylic acids.

Example Reaction with Amines

2-Methylbut-3-enoyl chloride reacts with primary amines (e.g., methylamine) under mild conditions (0–25°C, inert atmosphere) to yield substituted acrylamides:

C5H7ClO+CH3NH2→C5H7NHCOCH2CH(CH3)+HCl

Key Data

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Water | 2-Methylbut-3-enoic acid | 85–92 | RT, aqueous base |

| Methanol | Methyl 2-methylbut-3-enoate | 78 | 0°C, pyridine |

| Ammonia | 2-Methylbut-3-enamide | 90 | −20°C, THF |

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with soft nucleophiles (e.g., organocuprates, amines).

Reaction with Gilman Reagents

Organocuprates (e.g., Me₂CuLi) add to the β-carbon, forming ketones after hydrolysis:

C5H7ClO+Me2CuLi→C5H7COMe+LiCl+Cu

Kinetic Insights

-

Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .

-

Steric hindrance from the methyl group reduces reactivity compared to non-substituted analogs .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered rings.

Representative Cycloaddition

C5H7ClO+C4H6→C9H11ClO2

Computational Analysis

-

DFT studies show a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 14.8 kcal/mol) .

-

s-cis conformation of the acyl chloride is energetically favored (ΔG = −1.3 kcal/mol) .

Hydrolysis and Stability

Hydrolysis proceeds via acid- or base-catalyzed mechanisms, producing 2-methylbut-3-enoic acid:

C5H7ClO+H2O→C5H8O2+HCl

Stability Profile

-

Degrades rapidly in humid environments (t₁/₂ = 2–4 hrs at 25°C) .

-

Storage requires anhydrous conditions (−20°C, argon atmosphere) .

Reduction and Oxidation

-

Reduction with LiAlH₄ yields 2-methylbut-3-en-1-ol.

-

Oxidation with KMnO₄ cleaves the double bond, forming acetic acid and acetone derivatives.

Polymerization

Radical-initiated polymerization produces polyacrylates with pendant methyl groups, used in specialty coatings.

Initiator Systems

| Initiator | Temperature (°C) | Polymer Mn (g/mol) |

|---|---|---|

| AIBN | 70 | 15,000–20,000 |

| BPO | 90 | 10,000–12,000 |

特性

CAS番号 |

24560-24-5 |

|---|---|

分子式 |

C5H7ClO |

分子量 |

118.56 g/mol |

IUPAC名 |

2-methylbut-3-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3 |

InChIキー |

DFGOMBKDJQTHJN-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)Cl |

正規SMILES |

CC(C=C)C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。